Cas no 64487-69-0 (1,3,4-Oxathiazol-2-one)

1,3,4-Oxathiazol-2-one structure
Product name:1,3,4-Oxathiazol-2-one
1,3,4-Oxathiazol-2-one Chemical and Physical Properties
Names and Identifiers
-
- 1,3,4-Oxathiazol-2-one
- PJCFLHUCYONHAS-UHFFFAOYSA-N
- DTXSID20622541
- Oxathiazolone
- SCHEMBL369548
- FNP4S332QL
- [1,3,4]-oxathiazol-2-one
- 2H-1,3,4-Oxathiazol-2-one
- Q7115114
- 64487-69-0
-
- Inchi: InChI=1S/C2HNO2S/c4-2-5-1-3-6-2/h1H
- InChI Key: PJCFLHUCYONHAS-UHFFFAOYSA-N
- SMILES: C1=NSC(=O)O1
Computed Properties
- Exact Mass: 102.97283
- Monoisotopic Mass: 102.97279945g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 6
- Rotatable Bond Count: 0
- Complexity: 99.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64Ų
- XLogP3: 0.5
Experimental Properties
- PSA: 38.66
1,3,4-Oxathiazol-2-one Related Literature
-
1. Nitrile sulphidesRobert K. Howe,John E. Franz J. Chem. Soc. Chem. Commun. 1973 524b
-
2. Nitrile sulphides. Part 1. 1,3-Dipolar cycloaddition to carbonyl groups activated by trihaloalkyl substituents; synthesis and crystal structure of 1,3,4-oxathiazolesA. Margarida Damas,Robert O. Gould,Marjorie M. Harding,R. Michael Paton,John F. Ross,John Crosby J. Chem. Soc. Perkin Trans. 1 1981 2991
-
3. Nitrile sulphides. Part 3. Thermal fragmentation of 1,3,4-oxathiazoles: formation of nitrile sulphides in a retro-1,3-dipolar cycloaddition reactionR. Michael Paton,Fiona M. Robertson,John F. Ross,John Crosby J. Chem. Soc. Perkin Trans. 1 1985 1517
-
4. Strong evidence for thiazirines as stable intermediates at cryogenic temperatures in the photolytic formation of nitrile sulphides from arylsubstituted 1,2,3,4-thiatriazole, thiatriazole 3-oxide, and 1,3,4-oxathiazol-2-oneArne Holm,Niels Harrit,Ib Trabjerg J. Chem. Soc. Perkin Trans. 1 1978 746
-
5. Index pages
-
6. A novel synthesis of 1,3,4-oxathiazoles using nitrile sulphidesR. Michael Paton,John F. Ross,John Crosby J. Chem. Soc. Chem. Commun. 1979 1146
-
7. 1,3-Dipolar cycloadditions of nitrile sulphides to 1,4-quinones: a route to novel isothiazolonaphthoquinones and bis-(isothiazolo)benzoquinonesR. Michael Paton,John F. Ross,John Crosby J. Chem. Soc. Chem. Commun. 1980 1194
-
8. Nitrite sulphides. Part 10. Intramolecular 1,3-dipolar cycloadditionsPeter A. Brownsort,R. Michael Paton,Alan G. Sutherland J. Chem. Soc. Perkin Trans. 1 1989 1679
-
A. Senning Chem. Commun. (London) 1965 551
-
10. Nitrile sulphides. Part 7. Synthesis of [1]benzopyrano[4,3-c]isothiazoles and isothiazolo[4,3-c]quinolinesPeter A. Brownsort,R. Michael Paton J. Chem. Soc. Perkin Trans. 1 1987 2339
64487-69-0 (1,3,4-Oxathiazol-2-one) Related Products
- 1060178-26-8(2-chloro-N-[2-(thiophen-3-yl)ethyl]benzamide)
- 2229686-00-2(4,4-Difluoro-1-[2-(4-fluorophenyl)ethenyl]cyclohexan-1-amine)
- 398489-25-3(tert-butyl 3-hydroxy-3-phenyl-azetidine-1-carboxylate)
- 2243513-09-7(2-Naphthalenecarboxylic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5,6,7,8-tetrahydro-)
- 127091-53-6(2-Bromo-N-(3-chloro-2-methylphenyl)propanamide)
- 32852-15-6(3-(3-Dimethylaminopropoxy)-1H-indazol)
- 2219419-14-2(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(methoxycarbonyl)cyclobutane-1-carboxylic acid)
- 2228747-33-7(3-amino-1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid)
- 1216129-45-1(2-ETHYL-4-HYDRAZINYLPYRIMIDINE)
- 2680691-78-3(1-(Azetidin-3-yl)-2,2-difluoroethan-1-one)
Recommended suppliers
河南东延药业有限公司
Gold Member
CN Supplier
Bulk

pengshengyue
Gold Member
CN Supplier
Bulk

Shanghai Xinsi New Materials Co., Ltd
Gold Member
CN Supplier
Bulk

Hubei Henglvyuan Technology Co., Ltd
Gold Member
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
